

Chemical structure and synthesis of (S)-Volinanserin

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Compound of Interest

Compound Name: (S)-Volinanserin

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An In-depth Technical Guide to the Chemical Structure and Synthesis of **(S)-Volinanserin**

Introduction

(S)-Volinanserin, also known as MDL 100,907, is a potent and highly selective antagonist of the 5-HT2A serotonin receptor.[1][2][3] It has been a valuable tool in scientific research for investigating the function of the 5-HT2A receptor and was clinically tested for its potential as an antipsychotic, antidepressant, and treatment for insomnia, although it was never brought to market.[1] This technical guide provides a comprehensive overview of the chemical structure and synthesis of **(S)-Volinanserin**, intended for researchers, scientists, and professionals in drug development.

Chemical Structure and Properties

(S)-Volinanserin is the (S)-enantiomer of the racemic compound Volinanserin. The active enantiomer, however, is the (R)-(+)-enantiomer.[4] Below is a summary of its key chemical properties.

Property	Value
IUPAC Name	(S)-(2,3-dimethoxyphenyl)(1-(2-(4-fluorophenyl)ethyl)piperidin-4-yl)methanol
Synonyms	(S)-MDL 100,907, (S)-M 100907
CAS Number	175673-57-1
Chemical Formula	C ₂₂ H ₂₈ FNO ₃
Molecular Weight	373.47 g/mol [1]
Appearance	Crystalline solid [5]
Solubility	Soluble in ethanol (~20 mg/ml), DMSO (~15 mg/ml), and DMF (~25 mg/ml). Sparingly soluble in aqueous buffers. [5]

Synthesis of (S)-Volinanserin

The synthesis of Volinanserin is a multi-step process that can be adapted to produce the specific (S)-enantiomer through chiral resolution. One common synthetic route begins with ethyl isonipecotate.[\[1\]](#)

Experimental Protocol for the Synthesis of Racemic Volinanserin

- **Boc Protection of Ethyl Isonipecotate:** Ethyl isonipecotate is protected with a di-tert-butyl dicarbonate (Boc anhydride) to yield ethyl N-Boc-4-piperidinecarboxylate.[\[1\]](#)
- **Formation of the Weinreb Amide:** The resulting ester undergoes an ester-amide interchange with N,O-dimethylhydroxylamine hydrochloride using a coupling agent like carbonyldiimidazole (CDI) to form 1-Boc-4-[methoxy(methyl)carbamoyl]piperidine.[\[1\]](#)[\[4\]](#)
- **Weinreb Ketone Synthesis:** A Weinreb ketone synthesis is performed by reacting the amide with the lithium salt of 1,2-dimethoxybenzene to produce 1-Boc-4-(2,3-dimethoxybenzoyl)piperidine.[\[1\]](#)[\[4\]](#)

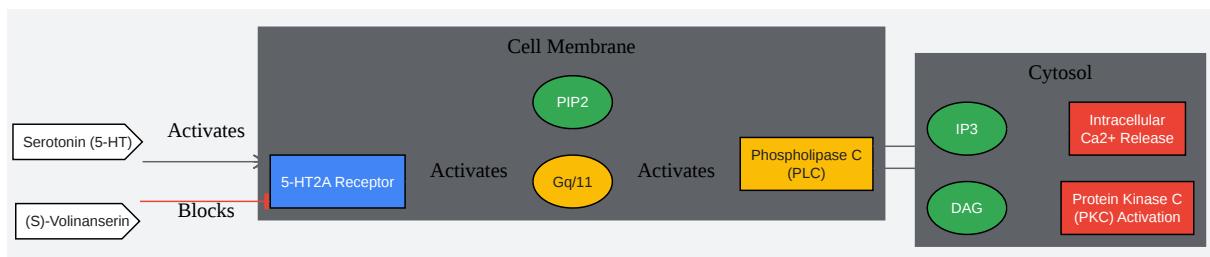
- Deprotection: The Boc protecting group is removed using an acid, such as trifluoroacetic acid (TFA), to give (2,3-dimethoxyphenyl)-piperidin-4-ylmethanone.[1][4]
- Reduction of the Ketone: The ketone is reduced to a racemic alcohol, (2,3-dimethoxyphenyl)-piperidin-4-ylmethanol, using a reducing agent like sodium borohydride.[1][4]
- N-Alkylation: The secondary nitrogen of the piperidine ring is alkylated via an SN2 reaction with 4-fluorophenethyl bromide to yield racemic Volinanserin.[1]

Chiral Resolution

To obtain **(S)-Volinanserin**, a chiral resolution of an intermediate is performed. The racemic alcohol intermediate, (2,3-dimethoxyphenyl)-piperidin-4-ylmethanol, can be resolved using a chiral acid, such as (R)-mandelic acid.[4] The diastereomeric salts are then separated by fractional crystallization. The desired diastereomer is then treated with a base to liberate the free (S)-alcohol, which is then carried forward to the final N-alkylation step to yield **(S)-Volinanserin**. The choice of solvent for crystallization is crucial for obtaining a good yield of the resolved salt.[4]

Mechanism of Action and Signaling Pathway

Volinanserin acts as a selective antagonist at the 5-HT2A receptor. The 5-HT2A receptor is a G-protein coupled receptor (GPCR) that is primarily coupled to the Gq/11 signaling pathway.[6] Upon binding of the endogenous ligand serotonin (5-HT), the receptor activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC). By blocking the 5-HT2A receptor, Volinanserin inhibits these downstream signaling events.[6]



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Caption: 5-HT2A Receptor Signaling Pathway and Inhibition by **(S)-Volinanserin**.

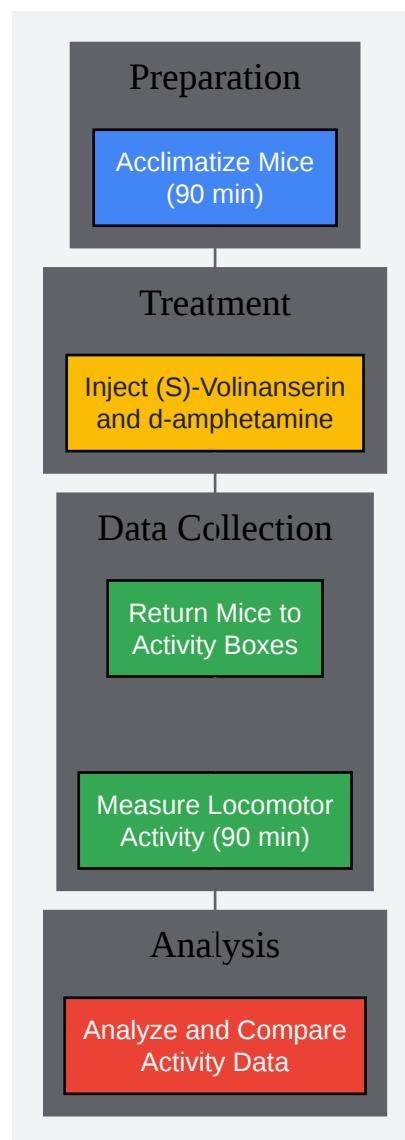
Pharmacological Data

Volinanserin exhibits high affinity and selectivity for the 5-HT2A receptor.

Receptor/Transporter	K _i (nM)
5-HT2A	0.36[2][3]
5-HT2C	88[7]
α1-adrenergic	128[7]
Dopamine D2	>100

Experimental Workflow Example: In Vivo Locomotor Activity Assay

The following workflow describes a typical experiment to assess the effect of **(S)-Volinanserin** on d-amphetamine-stimulated locomotor activity in mice.[2]

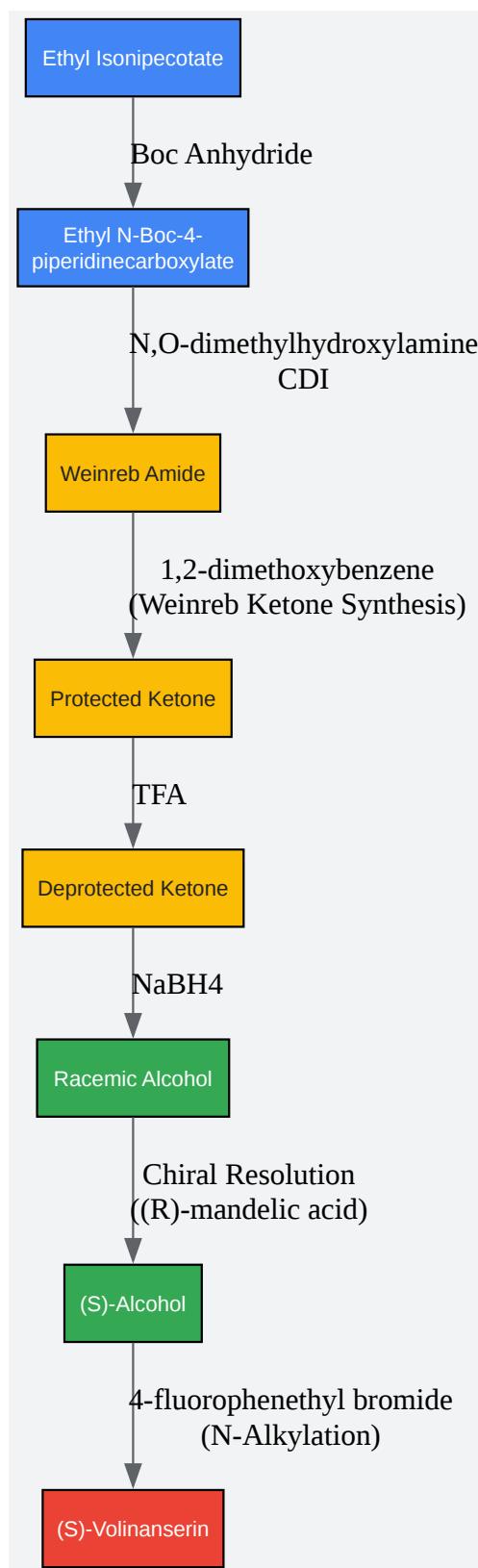


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Caption: Workflow for assessing locomotor activity in mice.

Synthesis Pathway Overview

The following diagram illustrates the key steps in the synthesis of racemic Volinanserin.



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Caption: Key steps in the synthesis of **(S)-Volinanserin**.

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